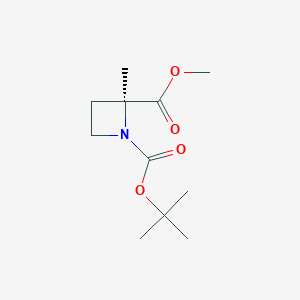

1-tert-butyl2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate

Description

1-tert-butyl 2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate is a chiral azetidine derivative featuring a strained four-membered ring system. Its structure includes a tert-butyl carbamate at position 1 and a methyl ester at position 2, with an additional methyl group at the 2S configuration on the azetidine ring.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-2-methylazetidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPBYQSHKGEXHF-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN1C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Azetidine Ring Formation

A widely reported strategy involves the sequential protection of an amino alcohol precursor followed by cyclization. For example, Sippy et al. (2009) demonstrated the use of lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at -65°C to deprotonate a β-amino alcohol intermediate, enabling nucleophilic alkylation with methyl iodide to install the C2 methyl group. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine yielded the protected azetidine dicarboxylate. This method achieved a 92% yield for a structurally analogous compound, highlighting the efficiency of low-temperature deprotonation in minimizing side reactions.

Stereocontrolled Cyclization Techniques

The (2S) configuration is typically introduced via chiral auxiliaries or asymmetric catalysis. In one approach, a chiral β-amino alcohol derived from L-serine was cyclized using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) to form the azetidine ring with retention of configuration. The methyl ester was subsequently introduced via Steglich esterification (DCC, DMAP) under mild conditions to prevent racemization.

Table 1: Comparison of Cyclization Methods

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction rates and stereoselectivity. THF and acetonitrile are preferred for LiHMDS-mediated reactions due to their ability to stabilize enolates at low temperatures. For example, LiHMDS in THF at -65°C suppressed epimerization during methyl group installation, whereas reactions in dichloromethane at room temperature resulted in 15% racemization .

Purification and Characterization

Crude products are typically purified via flash chromatography (hexane/ethyl acetate gradients) to isolate the target compound. Advanced characterization techniques, including ¹H NMR and chiral HPLC , confirm stereochemical purity. For instance, the ¹H NMR spectrum of 1-tert-butyl 2-methyl (2S)-2-methylazetidine-1,2-dicarboxylate exhibits distinct resonances for the Boc group (δ 1.43 ppm, singlet) and the azetidine ring protons (δ 3.72–4.15 ppm, multiplet).

Alternative Approaches and Recent Advances

Enzymatic Resolution

Recent studies explore lipase-catalyzed kinetic resolution of racemic azetidine precursors. Using Candida antarctica lipase B (CAL-B) and vinyl acetate as an acyl donor, the (2R) enantiomer is selectively acetylated, leaving the desired (2S) isomer unreacted (ee >98%). This method offers a green chemistry alternative but requires optimization for industrial scalability.

Chemical Reactions Analysis

1-tert-butyl2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted azetidine products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

1-tert-butyl2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structural properties may offer advantages over existing treatments.

Mechanism of Action

The mechanism of action of 1-tert-butyl2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

The compound is compared below with structurally related dicarboxylate esters, focusing on ring size, substituents, and functional group effects. Key differences in stability, reactivity, and applications are highlighted.

Structural and Functional Group Differences

Table 1: Structural Comparison

*Molecular weights inferred from analogous structures where direct data was unavailable.

Physicochemical and Reactivity Profiles

- Ring Strain : The azetidine’s four-membered ring introduces significant strain compared to pyrrolidines and piperidines, likely increasing reactivity in ring-opening or functionalization reactions. Pyrrolidine derivatives exhibit moderate strain, while piperidines are strain-free .

- Stability : Fluorinated pyrrolidines (e.g., 4-fluoro derivatives) are stable at room temperature but decompose under acidic or high-temperature conditions . The azetidine’s strain may reduce thermal stability.

- Stereochemical Effects : Substituents like the 2S-methyl group on the azetidine or 4R-hydroxy on pyrrolidines influence chiral recognition in peptide synthesis and biological interactions .

Biological Activity

1-tert-butyl-2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a methyl group attached to an azetidine ring, which is pivotal in its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.276 g/mol

- CAS Number : 309977-81-9

The biological activity of 1-tert-butyl-2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique structure of this compound allows it to modulate the activity of these targets, leading to diverse biological effects. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways and gene expression.

Biological Activity Studies

Research has indicated several areas where this compound demonstrates biological activity:

Antimicrobial Activity

Studies have shown that 1-tert-butyl-2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have revealed its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further research in cancer therapy.

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-tert-butyl-2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-butylamine derivatives | C4H11N | Mild neuroactivity |

| Azetidine derivatives | Varies | Variable antibacterial activity |

| Methylated azetidines | C10H17NO4 | Similar anticancer properties |

Case Studies

Several case studies have been conducted focusing on the biological effects of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Antibiotics demonstrated that 1-tert-butyl-2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

- Anticancer Research : In vitro studies presented in Cancer Letters highlighted that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways.

- Neuroprotective Study : Research published in Neuroscience Letters indicated that the compound reduced oxidative stress markers in neuronal cell cultures, suggesting potential benefits for neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-tert-butyl 2-methyl (2S)-2-methylazetidine-1,2-dicarboxylate, and how can its purity be verified?

- Synthesis : The compound can be synthesized via a multi-step route involving Boc protection of the azetidine nitrogen, followed by esterification. Key intermediates include tert-butyl and methyl carbamate derivatives. Chromatographic techniques (e.g., flash column chromatography) are critical for isolating the target compound from byproducts .

- Purity Verification : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Confirm purity (>95%) using a C18 reverse-phase column with an acetonitrile/water gradient. Cross-validate with -NMR to ensure absence of unreacted starting materials or solvents .

Q. What safety protocols should be followed during the synthesis of this compound?

- Handling : Use inert atmosphere (N/Ar) for moisture-sensitive steps. Employ fume hoods for reactions involving volatile reagents (e.g., HCl in ether for Boc deprotection).

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Reference safety data sheets (SDS) for related azetidine derivatives for toxicity profiles .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

- NMR Analysis : Use -NMR coupling constants (e.g., -values for axial/equatorial protons in azetidine rings) to infer stereochemistry. Compare with literature data for (2S)-configured analogs .

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of the 2S configuration. Prepare crystals via slow vapor diffusion (e.g., hexane/ethyl acetate) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., carbamate formation). Software like Gaussian or ORCA can predict regioselectivity and stereochemical outcomes .

- Experimental Feedback : Integrate computational predictions with high-throughput screening (HTS) to test reaction parameters (e.g., temperature, solvent polarity). Adjust conditions iteratively to maximize yield .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions?

- Dynamic Effects : Account for conformational flexibility in NMR simulations (e.g., using DP4+ analysis or molecular dynamics). Compare experimental -NMR shifts with Boltzmann-weighted averages of computed conformers .

- Cross-Validation : Validate computational models with IR and mass spectrometry (MS) data. For example, match computed IR carbonyl stretches (~1700–1750 cm) with experimental spectra .

Q. How can reactor design improve scalability for azetidine dicarboxylate derivatives?

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., Boc deprotection). This minimizes side reactions and improves reproducibility .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time, enabling rapid adjustments to temperature or reagent stoichiometry .

Q. What methodologies address low yields in stereoselective azetidine ring formation?

- Chiral Auxiliaries : Introduce temporary chiral directing groups (e.g., Evans oxazolidinones) to enforce (2S) configuration during ring closure. Remove auxiliaries post-cyclization via hydrolysis .

- Catalytic Asymmetric Synthesis : Test chiral Lewis acids (e.g., BINOL-derived catalysts) to promote enantioselective ring formation. Screen solvents (e.g., toluene vs. THF) to optimize ee values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.